molecular formula C19H15ClFN3O3S B11381465 5-chloro-N-(2-fluorophenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(2-fluorophenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11381465
M. Wt: 419.9 g/mol
InChI Key: KGIBDKWRLXWJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-(2-fluorophenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro, fluorophenyl, and methanesulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-fluorophenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the chloro, fluorophenyl, and methanesulfonyl groups through nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2-fluorophenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halides, sulfonates, or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Chloro-N-(2-fluorophenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-fluorophenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-(2-fluorophenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C19H15ClFN3O3S

Molecular Weight

419.9 g/mol

IUPAC Name

5-chloro-N-(2-fluorophenyl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15ClFN3O3S/c1-12-6-8-13(9-7-12)11-28(26,27)19-22-10-14(20)17(24-19)18(25)23-16-5-3-2-4-15(16)21/h2-10H,11H2,1H3,(H,23,25)

InChI Key

KGIBDKWRLXWJMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.